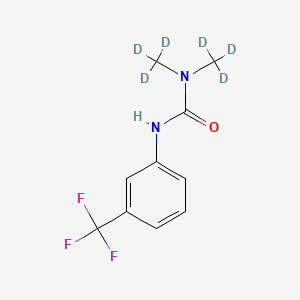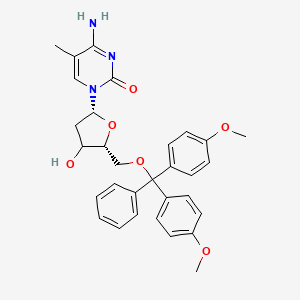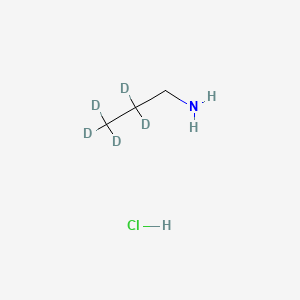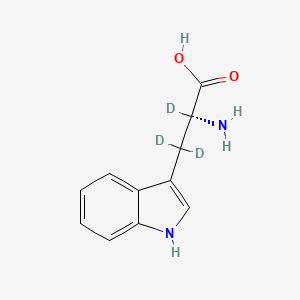
3-Pyridylacetic acid-D4 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridylacetic acid-d4 (hydrochloride) is a deuterium-labeled derivative of 3-Pyridylacetic acid hydrochloride. This compound is a higher homologue of nicotinic acid and is a breakdown product of nicotine and other tobacco alkaloids . The deuterium labeling is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridylacetic acid-d4 (hydrochloride) involves several steps:
Chlorination: The starting material, 3-methylpyridine, undergoes chlorination to form 2-chloro-3-methylpyridine.
Cyanidation: The chlorinated product is then subjected to cyanidation.
Alkaline Hydrolysis: The cyanide compound undergoes alkaline hydrolysis.
Hydrogenation Reduction: The resulting product is reduced using hydrogen in the presence of a catalyst such as Raney’s nickel.
Salification: The final step involves the reaction with hydrochloric acid to form 3-Pyridylacetic acid-d4 (hydrochloride).
Industrial Production Methods
Industrial production methods for 3-Pyridylacetic acid-d4 (hydrochloride) typically follow the same synthetic route but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield .
化学反応の分析
Types of Reactions
3-Pyridylacetic acid-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: The compound can be reduced to form different deuterated analogs.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like Raney’s nickel is commonly used.
Substitution: Reagents such as sodium hydroxide and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine carboxylic acids, while reduction can produce deuterated analogs .
科学的研究の応用
3-Pyridylacetic acid-d4 (hydrochloride) has several scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the breakdown products of nicotine.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new drugs and in quality control processes
作用機序
The mechanism of action of 3-Pyridylacetic acid-d4 (hydrochloride) involves its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its metabolic pathways and interactions within biological systems. This helps in understanding the pharmacokinetics and metabolic profiles of related drugs .
類似化合物との比較
Similar Compounds
3-Pyridylacetic acid hydrochloride: The non-deuterated form of the compound.
Nicotinic acid: A related compound that is a lower homologue.
4-Pyridylacetic acid hydrochloride: A positional isomer with similar properties
Uniqueness
The uniqueness of 3-Pyridylacetic acid-d4 (hydrochloride) lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it particularly valuable in pharmacokinetic and metabolic research .
特性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
177.62 g/mol |
IUPAC名 |
(2H)chlorane;deuterio 2,2-dideuterio-2-pyridin-3-ylacetate |
InChI |
InChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2 |
InChIキー |
XVCCOEWNFXXUEV-BONYUCOBSA-N |
異性体SMILES |
[2H]C([2H])(C1=CN=CC=C1)C(=O)O[2H].[2H]Cl |
正規SMILES |
C1=CC(=CN=C1)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


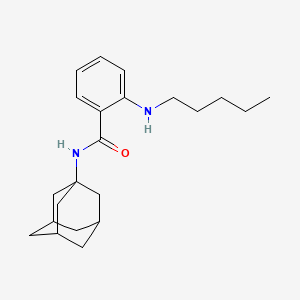
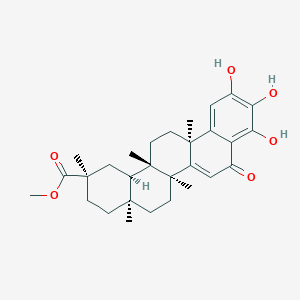
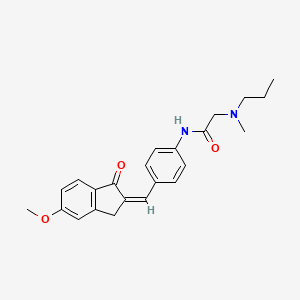
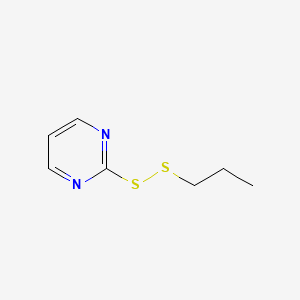
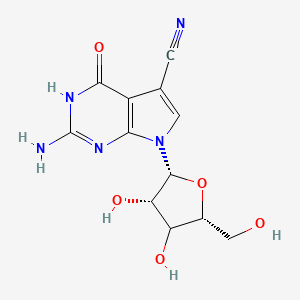
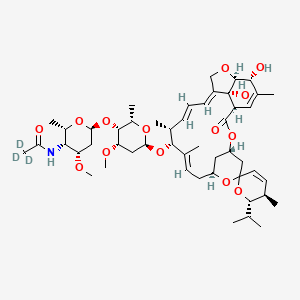
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
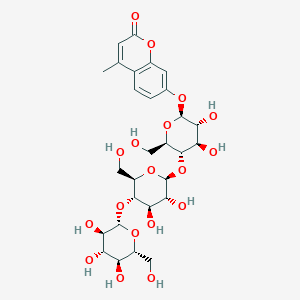
![5-hydroxy-2-[3-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-6,7-dimethoxychromen-4-one](/img/structure/B12403946.png)
